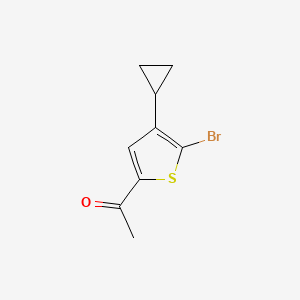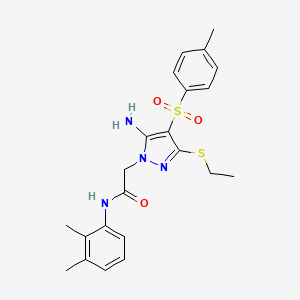
N-cyclopentyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclopentyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide” is a complex organic compound. It contains several functional groups and rings including a cyclopentyl group, a furan ring, an oxadiazole ring, an indole ring, and an acetamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the indole ring could be synthesized using the Fischer indole synthesis, a well-known method for creating indole rings . The oxadiazole ring could be formed through a cyclization reaction . The exact synthesis would depend on the desired route and the available starting materials.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and oxadiazole rings are aromatic, contributing to the compound’s stability . The furan ring introduces an element of heterocyclic chemistry, which could have interesting effects on the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid . The aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar, affecting its solubility in different solvents .Applications De Recherche Scientifique
Carcinogenic Properties
Research has shown that certain nitrofurans with heterocyclic substituents, similar to the compound , have carcinogenic properties. A study found that various nitrofurans induced different types of tumors in Sprague-Dawley rats (Cohen et al., 1975).
Antimicrobial Activity
Naphtho-furan derivatives, which are structurally related to the specified compound, have been shown to exhibit antimicrobial activity. Novel derivatives were synthesized and found to have significant antibacterial and antifungal properties (Nagarsha et al., 2023).
Anticancer Activity as EGFR and COX-2 Inhibitors
Indole-based 1,3,4-oxadiazoles have been investigated for their potential as anticancer agents targeting EGFR and COX-2 enzymes. These compounds showed significant cytotoxic effects against various human cancer cell lines (Sever et al., 2020).
Anti-Proliferative and Anti-Inflammatory Agents
A series of 1,3,4-oxadiazoles, similar in structure to the compound of interest, demonstrated both anti-proliferative and anti-inflammatory properties. These compounds were found effective against the proliferation of human cancer cell lines and inflammation in rat paw edema (Rapolu et al., 2013).
Potential as Cannabinoid Receptor Type 2 Ligands
Certain indol-3-yl-oxoacetamides, closely related to the compound , have shown promise as potent and selective ligands for the CB2 receptor, which could have therapeutic implications (Moldovan et al., 2017).
Enzyme Inhibition and Antibacterial Activity
Another series of N-substituted acetamides exhibited enzyme inhibition properties and demonstrated strong antibacterial activity. This suggests potential therapeutic applications for similar compounds (Rubab et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
N-cyclopentyl-2-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c26-19(22-14-6-1-2-7-14)13-25-12-16(15-8-3-4-9-17(15)25)20-23-24-21(28-20)18-10-5-11-27-18/h3-5,8-12,14H,1-2,6-7,13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZYENQLPZPSIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
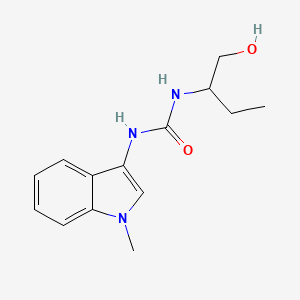
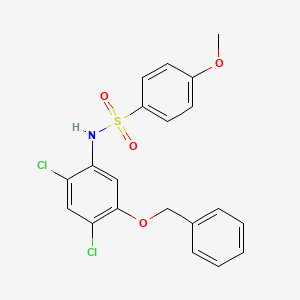
![6-[2-(4-fluorophenyl)-2-oxoethyl]-8,9-dimethoxy-2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2424061.png)
![N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2424062.png)
![N-[(1-Aminocyclohexyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide;hydrochloride](/img/structure/B2424064.png)
![(2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-(2-furylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2424066.png)
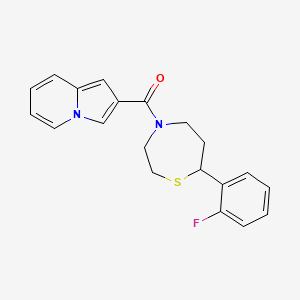
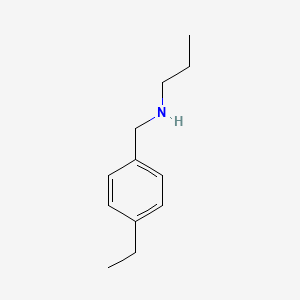
![N-[4-methoxy-3-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide](/img/structure/B2424072.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2424073.png)
